2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde
Description
Properties
CAS No. |
922726-32-7 |
|---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-6-pyridin-2-ylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-13-10-15(14-8-4-5-9-17-14)19-16(18-13)12-6-2-1-3-7-12/h1-11H |
InChI Key |
WDRHZGFWFFYGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C=O |
Origin of Product |
United States |
Preparation Methods
Suzuki Cross-Coupling Approach
One of the most effective and widely used methods for synthesizing 2-phenyl-6-(pyridin-2-yl)pyrimidine derivatives involves palladium-catalyzed Suzuki cross-coupling reactions . This method allows the selective formation of C-C bonds between halogenated pyrimidines and boronic acid derivatives of pyridine or phenyl groups.
-
- Starting from 2,4-dichloropyrimidine , selective Suzuki coupling with 2-pyridyl boronic acid yields 2-chloro-4-(pyridin-2-yl)pyrimidine intermediates.
- A second Suzuki coupling with phenylboronic acid or related phenyl derivatives introduces the phenyl group at the 2-position.
- Subsequent functionalization at the 4-position to introduce the aldehyde group can be achieved by formylation reactions or via oxidation of methyl groups if present.
-
- Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.
- Bases like potassium carbonate or cesium carbonate in solvents such as toluene, dioxane, or DMF.
- Reaction temperatures typically range from 80 to 120 °C.
- Reaction times vary from several hours to overnight.
-
- High regioselectivity and yields.
- Mild reaction conditions.
- Amenable to various substituents on the pyridine and phenyl rings.
| Step | Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine + 2-pyridylboronic acid | Pd(dppf)Cl2 | Toluene/Water | 100 °C | 12-20 h | ~80 |
| 2 | Intermediate + Phenylboronic acid | Pd(PPh3)4 | Dioxane | 90 °C | 12 h | 70-85 |
| 3 | Functionalization to aldehyde | Varies (e.g., Vilsmeier-Haack) | DMF | 60-80 °C | 4-6 h | 60-75 |
Aldol Condensation and Formylation
In some synthetic routes, the aldehyde functionality at the 4-position is introduced via aldol condensation or formylation of methyl-substituted pyrimidines.
- Starting from 2,6-di(pyridin-2-yl)pyrimidine-4-methyl derivatives , an aldol condensation with aromatic aldehydes under basic or acidic conditions can yield vinyl-substituted intermediates.
- Oxidation or direct formylation (e.g., Vilsmeier-Haack reaction) converts methyl groups to aldehydes.
- This method is useful for introducing diverse substituents and tuning electronic properties.
| Reaction Type | Starting Material | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Aldol Condensation | 2,6-Di(pyridin-2-yl)pyrimidine-4-methyl | Aromatic aldehyde, base (NaOH) | Room temp to reflux | Forms 4-arylvinyl derivatives |
| Formylation | 4-Methylpyrimidine derivatives | POCl3/DMF (Vilsmeier-Haack) | 60-80 °C | Converts methyl to aldehyde |
This approach was demonstrated in the synthesis of related pyrimidine derivatives with optical properties, indicating the versatility of the method.
Multi-Step Synthesis via Guanidine Intermediates and Curtius Rearrangement
More complex synthetic routes involve the preparation of pyrimidine intermediates through guanylation and subsequent transformations:
- Guanidine formation: Using guanyl-transfer reagents (e.g., bis-Boc-guanylpyrazole) to introduce guanidine groups on aromatic amines.
- Curtius rearrangement: Conversion of acid derivatives to isocyanates, followed by rearrangement and deprotection steps to yield amino-substituted pyrimidines.
- These intermediates can then be coupled with pyridine derivatives via Suzuki coupling or nucleophilic substitution to build the target molecule.
This method is more elaborate but allows for the introduction of diverse functional groups and fine-tuning of the molecular scaffold.
Summary Table of Preparation Methods
| Method | Key Reactions | Starting Materials | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Suzuki Cross-Coupling | Pd-catalyzed C-C coupling | 2,4-Dichloropyrimidine, boronic acids | Pd catalysts, bases (K2CO3) | 80-120 °C, 12-20 h | High selectivity, good yields | Requires Pd catalyst, sensitive to moisture |
| Aldol Condensation/Formylation | Aldol condensation, Vilsmeier-Haack formylation | Methyl-substituted pyrimidines, aldehydes | NaOH, POCl3/DMF | Room temp to reflux | Versatile, introduces aldehyde | Multi-step, moderate yields |
| Guanidine Intermediates + Curtius Rearrangement | Guanylation, rearrangement, coupling | Aromatic amines, acid derivatives | Guanyl-transfer reagents, DPPA | 100-140 °C, acidic/basic media | Functional group diversity | Complex, multi-step, moderate yield |
| Reductive Amination (Related) | Reductive amination of cyanohydrins | Cyanohydrins, pyridin-2-yl-methylamine | NaBH3CN, DABCO | Room temp, methanol | Mild conditions | Not direct for aldehyde |
Research Findings and Notes
- The Suzuki coupling approach is the most commonly reported and reliable method for synthesizing 2-phenyl-6-(pyridin-2-yl)pyrimidine derivatives, including the aldehyde at the 4-position.
- Aldol condensation and subsequent oxidation provide a route to introduce the aldehyde group with control over substituent effects, useful for tuning optical and electronic properties.
- Multi-step guanylation and Curtius rearrangement methods, while more complex, allow access to functionalized pyrimidines that can be further elaborated to the target compound.
- The choice of solvent, temperature, and catalyst significantly affects yield and purity; aprotic solvents like toluene and dioxane are preferred in coupling reactions, while protic solvents like methanol are used in reductive amination.
- Purification often involves chromatographic techniques and recrystallization to achieve high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carboxylic acid.
Reduction: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anti-inflammatory Activity
One of the most notable applications of 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde is its anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies reported that certain derivatives exhibited significant COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Properties
The compound has also shown promise as an anticancer agent. A series of pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives demonstrated potent activity, suggesting that modifications to the pyrimidine structure could enhance their efficacy against tumor cells . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.
Antifibrotic Activity
Recent research has explored the antifibrotic potential of this compound derivatives against hepatic stellate cells, which are pivotal in liver fibrosis development. Compounds synthesized from this scaffold showed superior anti-fibrotic activity compared to standard treatments like Pirfenidone, highlighting their potential in treating fibrotic diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that alterations in substituents on the pyrimidine ring can significantly affect potency and selectivity towards specific targets. For example, replacing certain functional groups can enhance binding affinity to COX enzymes or improve cytotoxicity against cancer cells .
Case Study 1: Inhibition of COX Enzymes
A study conducted on various pyrimidine derivatives revealed that specific modifications led to enhanced COX inhibition, with some compounds achieving IC50 values lower than those of traditional NSAIDs. This research underscores the potential for developing new anti-inflammatory drugs based on this scaffold .
Case Study 2: Anticancer Activity Evaluation
In a comparative study involving multiple pyrimidine derivatives, researchers assessed their cytotoxicity against breast cancer cell lines. The results indicated that certain modifications significantly increased the compounds' effectiveness, paving the way for further development of targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures . These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Substituent Effects and Structural Parameters
Key Observations :
- Conformational Flexibility : The dihedral angles in 4-methyl-6-phenylpyrimidin-2-amine (29.41° and 46.32°) suggest variable stacking modes, which could differ in the target compound due to the bulkier pyridin-2-yl group and polar aldehyde .
Biological Activity
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring fused with phenyl and pyridine moieties. Its molecular formula is C₁₆H₁₁N₃O, with a notable carbaldehyde functional group at the 4-position of the pyrimidine ring, contributing to its potential biological activities. This article reviews the biological activity of this compound, including its antiproliferative effects, anti-inflammatory properties, and potential as an anticancer agent.
The compound exhibits a range of chemical behaviors typical for aldehydes and heterocycles. Its structure allows for various synthetic pathways, making it accessible for research and application in medicinal chemistry. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(6-Methylpyridin-2-yl)pyrimidine-4-carbaldehyde | C₁₁H₉N₃O | Contains a methyl group on the pyridine ring |
| 6-(Pyridin-3-yl)-2-phenylnicotinonitrile | C₁₄H₉N₃ | Exhibits potential anti-inflammatory properties |
| 4-Arylvinyl-pyrimidines | Varied | Known for their optical properties |
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. In a study assessing the efficacy of novel pyrimidines against a panel of 60 NCI cancer cell lines, several compounds showed promising results with GI50 values ranging from 22 to 33 nM. Notably, compounds with dual inhibition capabilities targeting EGFR and VEGFR-2 were identified as particularly effective, suggesting that structural modifications at the 4 and 6 positions of the pyrimidine ring enhance biological activity .
Case Study: Dual Inhibitors
In a comparative analysis, compounds designed based on the core structure of 2-Phenyl-6-(pyridin-2-yl)pyrimidine demonstrated dual inhibition of EGFR and VEGFR-2. The most potent derivatives not only inhibited cell proliferation but also induced apoptosis by modulating pro-apoptotic (Bax) and anti-apoptotic (Bcl2) protein levels. These findings highlight the therapeutic potential of such compounds in cancer treatment .
Anti-inflammatory Properties
The compound's structural characteristics also confer anti-inflammatory properties. Pyrimidine derivatives have been reported to suppress COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The presence of electron-donating substituents on the pyrimidine ring enhances this activity, making it a candidate for further exploration in inflammatory disease treatment .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Kinase Activity : Compounds derived from this structure have been shown to inhibit cyclin-dependent kinases (CDK) involved in cell cycle regulation.
- Apoptosis Induction : By altering the balance between pro-apoptotic and anti-apoptotic proteins, these compounds can promote cancer cell death.
- Anti-fibrotic Effects : Some derivatives have exhibited anti-fibrotic activity by inhibiting hepatic stellate cell activation, which is crucial in liver fibrosis progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using aldehydes and aminopyridines. A key approach involves Suzuki-Miyaura cross-coupling to attach the pyridyl and phenyl groups to the pyrimidine core . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For example, using Pd(PPh₃)₄ as a catalyst in THF at 80°C under inert atmosphere improves coupling efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the aldehyde proton (~10 ppm) and distinguishes pyridyl vs. phenyl substituents. Infrared (IR) spectroscopy confirms the carbonyl stretch (~1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 288.1012). For crystallographic confirmation, X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 29–46° in similar pyrimidines) .
Q. What are the common applications of this compound in medicinal chemistry research?
- Methodological Answer : The aldehyde group enables its use as a versatile intermediate for synthesizing Schiff bases or hydrazone derivatives, which are screened for kinase inhibition (e.g., CDK9) or antimicrobial activity. Its pyrimidine core facilitates hydrogen-bonding interactions in supramolecular chemistry, aiding drug design .
Advanced Research Questions
Q. How can researchers address contradictory data on the reactivity of the aldehyde group in different solvents?
- Methodological Answer : Contradictions arise from solvent polarity effects. In polar aprotic solvents (e.g., DMF), the aldehyde may undergo nucleophilic attack, while in non-polar solvents (e.g., toluene), stability increases. Systematic studies using kinetic assays (e.g., monitoring aldehyde depletion via HPLC) and computational solvent modeling (COSMO-RS) can resolve discrepancies .
Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Electron-withdrawing groups (e.g., –NO₂) at the pyrimidine C4 position direct electrophilic substitution to C5. Using bulky ligands (e.g., P(t-Bu)₃) in cross-coupling reactions minimizes undesired byproducts .
Q. How can computational methods predict binding interactions of derivatives with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with targets like CDK8. Key parameters include binding affinity (ΔG), hydrogen-bonding networks (e.g., pyridyl N with Asp104), and π-π stacking (phenyl vs. Phe30). Validate predictions with in vitro kinase assays .
Q. What are the challenges in scaling up synthesis while maintaining purity >99%?
- Methodological Answer : Scaling up requires optimizing exothermic reactions (e.g., using flow chemistry for heat dissipation) and minimizing side reactions via in-line purification (e.g., catch-and-release techniques). Purity is maintained through recrystallization (ethanol/water) and rigorous QC (HPLC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
